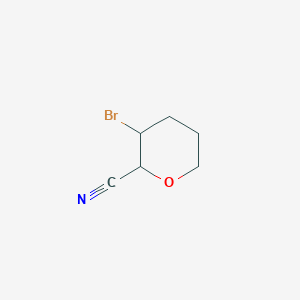

3-Bromotetrahydro-2H-pyran-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromooxane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c7-5-2-1-3-9-6(5)4-8/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFVONYWTJVWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856289 | |

| Record name | 3-Bromooxane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051940-71-6 | |

| Record name | 3-Bromooxane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Bromotetrahydro-2H-pyran-2-carbonitrile: A Technical Guide for Advanced Drug Discovery

Abstract

The tetrahydropyran (THP) moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of natural products and FDA-approved drugs.[1][2] The strategic introduction of functional groups onto this scaffold provides a powerful avenue for modulating biological activity and optimizing pharmacokinetic profiles. This technical guide delves into the nuanced world of a particularly valuable, yet underexplored building block: 3-Bromotetrahydro-2H-pyran-2-carbonitrile . While a specific CAS number, 2624109-09-5 , has been assigned to the (2S,3R) stereoisomer, this guide will address the broader synthetic strategies and chemical reactivity applicable to various diastereomers of this compound. We will explore plausible, stereoselective synthetic pathways, predict its reactivity based on the interplay of its constituent functional groups, and discuss its potential as a versatile intermediate in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the discovery of next-generation therapeutics.

Introduction: The Tetrahydropyran Scaffold in Modern Drug Design

The tetrahydropyran ring is a privileged scaffold in drug discovery due to its ability to impart desirable properties upon a molecule.[1] As a bioisostere of a cyclohexane ring, the introduction of an oxygen atom reduces lipophilicity and can introduce a key hydrogen bond acceptor site, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The rigid, chair-like conformation of the THP ring also allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.

The subject of this guide, this compound, combines three key functional elements on this valuable scaffold:

-

The Tetrahydropyran Core: Providing the foundational structure with its inherent physicochemical advantages.

-

The 2-Carbonitrile Group: A versatile functional handle that can be transformed into a variety of other groups, such as carboxylic acids, amides, or amines. It can also participate in the formation of other heterocyclic rings.

-

The 3-Bromo Substituent: A reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functionalities and diversification of the core structure. The position of the bromine atom alpha to the ether oxygen also influences the ring's conformation and reactivity.

The stereochemical relationship between the 2-carbonitrile and 3-bromo groups is of paramount importance, as the diastereomeric and enantiomeric purity of a drug candidate can profoundly impact its efficacy and safety. This guide will, therefore, emphasize stereoselective synthetic approaches.

Proposed Stereoselective Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a robust and stereocontrolled synthetic route can be rationally designed by combining established methodologies. The proposed strategy hinges on the diastereoselective construction of a substituted tetrahydropyran ring, followed by the introduction of the nitrile and bromo functionalities.

A plausible and efficient approach involves an intramolecular cyclization of a carefully chosen acyclic precursor. The Prins cyclization, a powerful tool for the formation of tetrahydropyrans from homoallylic alcohols and aldehydes, offers a high degree of stereocontrol.[3]

Proposed Synthetic Pathway

Figure 1: A proposed multi-step synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on established chemical principles for the synthesis of substituted tetrahydropyrans.

Step 1: Diastereoselective Prins Cyclization

-

Rationale: The reaction between a homoallylic alcohol and an aldehyde, catalyzed by a Lewis acid, can generate a 4-halotetrahydropyran derivative with high diastereoselectivity. The stereochemistry of the substituents on the newly formed ring is dictated by the geometry of the starting alkene and the reaction conditions.[4]

-

Procedure:

-

To a solution of the chosen homoallylic alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add the desired aldehyde (1.2 eq).

-

Slowly add a Lewis acid catalyst (e.g., InCl₃ or TMSOTf) (0.2 eq).

-

Allow the reaction to stir at -78 °C for a specified time, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 4-halotetrahydropyran-2-ol derivative.

-

Step 2: Introduction of the Nitrile and Bromo Functionalities

The subsequent steps would involve the conversion of the resulting functionalized tetrahydropyran to the target molecule. This would likely proceed through:

-

Protection of the anomeric hydroxyl group.

-

Nucleophilic substitution of a suitable leaving group at the 2-position with a cyanide source (e.g., NaCN or KCN). This is a well-established method for forming nitriles from alkyl halides.[5]

-

Deprotection of the hydroxyl group.

-

Stereospecific bromination at the 3-position. This could potentially be achieved through electrophilic bromination of an enol ether intermediate formed from the 2-cyano-tetrahydropyranol. The use of reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst can facilitate the α-halogenation of ethers.[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

Figure 2: Key reaction pathways of this compound.

Reactions at the 3-Position (C-Br Bond)

The bromine atom at the 3-position is susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of substituents, making it a key diversification point.

-

With O-Nucleophiles (Alcohols, Phenols): Formation of 3-alkoxy or 3-aryloxy tetrahydropyran derivatives.

-

With N-Nucleophiles (Amines, Azides): Synthesis of 3-amino or 3-azido tetrahydropyran derivatives. The resulting amines are valuable for further functionalization or for their role in biological interactions.

-

With S-Nucleophiles (Thiols): Preparation of 3-thioether derivatives.

Transformations of the 2-Carbonitrile Group

The nitrile group is a versatile precursor to several important functional groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide, respectively.

-

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) will yield a primary amine (2-aminomethyl-tetrahydropyran).

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.

The ability to selectively manipulate either the bromo or the nitrile group provides a powerful strategy for the divergent synthesis of complex molecules from a common intermediate.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to diastereotopicity. The proton at C2, adjacent to the electron-withdrawing nitrile group, is expected to appear as a downfield multiplet. The proton at C3, bonded to the bromine atom, will also be shifted downfield. The coupling constants between adjacent protons will be crucial for determining the relative stereochemistry of the substituents. |

| ¹³C NMR | The carbon of the nitrile group (C≡N) will appear in the characteristic region of 115-125 ppm. The carbon atom attached to the bromine (C3) will be shielded compared to an unsubstituted carbon and will likely appear in the range of 40-60 ppm. The anomeric carbon (C2) will also be in a distinct region due to the influence of both the oxygen and the nitrile group. |

| IR Spectroscopy | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. The C-Br stretch will appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The C-O-C stretching of the ether will be visible as a strong band in the 1050-1150 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). |

Applications in Drug Discovery and Medicinal Chemistry

Functionalized tetrahydropyrans are integral components of numerous therapeutic agents. The unique combination of a reactive bromine atom and a versatile nitrile group makes this compound a highly attractive starting material for the synthesis of compound libraries for high-throughput screening.

The ability to introduce diverse functionalities at the 3-position allows for the exploration of the structure-activity relationship (SAR) of a lead compound. For instance, the introduction of various amine substituents at this position could be used to target specific interactions in an enzyme's active site.[1] The conversion of the nitrile group to an amine or a carboxylic acid can provide additional points for diversification or for improving the pharmacokinetic properties of a molecule.

Safety and Handling

As with all brominated organic compounds and nitriles, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Cyanide-containing reagents are highly toxic and require specialized handling and disposal procedures.

Conclusion

This compound represents a potent, yet underutilized, building block in the arsenal of the medicinal chemist. While its direct synthesis may require a multi-step approach, the principles of stereoselective tetrahydropyran formation and functional group interconversion are well-established, making its preparation accessible. The orthogonal reactivity of its bromo and nitrile functionalities provides a platform for the rapid generation of diverse and complex molecular architectures. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- Álvarez-Méndez, S. J., Fariña-Ramos, M., & Saikia, A. K. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. The Journal of Organic Chemistry, 88(5), 3012–3021.

- Xing, Y., Yu, R., & Fang, X. (2020). A nickel-catalyzed Markovnikov hydrocyanation of α-substituted styrenes enables the synthesis of tertiary benzylic nitriles in good yields. Organic Letters, 22(3), 1008-1012.

- Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. (2010).

- Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. (2023).

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Cyclic ethers by intramolecular Williamson syntheses. (2017). YouTube.

- Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (2023). Macmillan Group - Princeton University.

- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silyl

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. (n.d.). The Royal Society of Chemistry.

- Nitrile synthesis by oxidation, rearrangement, dehydr

- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journals.

- Reactions of Ethers. (2021). Chemistry LibreTexts.

- In Chapter 19, we discuss the reaction of enols with bromine. (2024). Pearson+.

- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. (2023).

- Alomari, K., Chakravarthy, N. S. P., Duchadeau, B., Ermanis, K., & Clarke, P. A. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(5), 1013-1022.

- Cyclic nitriles: stereodivergent addition-alkylation-cyclization to cis- and trans-abietanes. (2008). PubMed.

- An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. (2022).

- Enantioselective Bromination of Silyl Enol Ethers with Chiral Pentacarboxycyclopentadienyl Bromide. (2016).

- Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.

- Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (2021).

- Diastereoselective synthesis of substituted dihydropyrans via an oxonium-ene cycliz

- Halogenoalkanes and Cyanide Ions. (n.d.). Study Mind.

- Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy for the Synthesis of 2,6-trans-Tetrahydropyrans. (2024).

- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Royal Society of Chemistry.

- The Chemistry and Pharmacology of Tetrahydropyridines. (2020).

- Development of new methods in tetrahydropyran ring synthesis. (2009). DR-NTU.

- Alpha Halogenation of Enols and Enol

- Preparation of Nitriles. (2023). Chemistry LibreTexts.

- Tetrahydropyran(142-68-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.

- Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2013). Organic & Biomolecular Chemistry.

- Synthesis and Reactions of Nitriles. (2021). YouTube.

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 3-Bromotetrahydro-2H-pyran-2-carbonitrile: Molecular Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromotetrahydro-2H-pyran-2-carbonitrile, a substituted tetrahydropyran derivative with potential applications in organic synthesis and drug discovery. Due to the limited direct literature on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust framework for its study and utilization.

Introduction: The Structural Significance of Substituted Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in a vast array of natural products and pharmaceuticals, prized for its conformational stability and favorable pharmacokinetic properties. The introduction of substituents, such as a bromine atom and a nitrile group, at the 2 and 3-positions, as in this compound, creates a molecule with significant potential for further chemical elaboration. The alpha-bromo nitrile functionality is a versatile synthon, capable of participating in a wide range of nucleophilic substitution and elimination reactions, making this compound a valuable intermediate for the synthesis of more complex molecular architectures.

Molecular Structure and Stereochemistry

The molecular formula of this compound is C₆H₈BrNO. The structure consists of a saturated six-membered tetrahydropyran ring with a bromine atom at the C3 position and a nitrile group at the C2 position. The presence of two adjacent chiral centers at C2 and C3 gives rise to the possibility of four stereoisomers (two pairs of enantiomers): (2R,3R), (2S,3S), (2R,3S), and (2S,3R). A specific stereoisomer, (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, has been assigned the CAS number 2624109-09-5.[1]

Conformational Analysis

The tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain.[1][2][3][4] For a 2,3-disubstituted tetrahydropyran like the title compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by several factors, including:

-

Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

-

Anomeric Effect: When an electronegative substituent is present at the C2 position, there can be a stabilizing interaction between the lone pair of the ring oxygen and the σ* orbital of the C2-substituent bond when the substituent is in the axial position.[2][3]

-

Dipole-Dipole Interactions: The relative orientation of the C-Br and C-CN bonds will influence the overall molecular dipole moment and conformational preference.

The interplay of these effects determines the dominant conformation in solution. For (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, a detailed conformational analysis, likely involving computational modeling and NMR studies, would be necessary to definitively establish the preferred chair conformation and the axial/equatorial orientation of the bromo and nitrile groups.

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route is outlined below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet mechanistically sound, protocols for the synthesis of the target molecule. These should be considered as a starting point for experimental design and would require optimization.

Step 1: Synthesis of Tetrahydro-2H-pyran-2-carbonitrile

This precursor could be synthesized from dihydropyran. A common method for the introduction of a nitrile group at the 2-position of a pyran ring involves the formation of a cyanohydrin followed by reduction.

-

Protocol:

-

To a solution of dihydropyran in a suitable solvent (e.g., diethyl ether), add a source of cyanide (e.g., trimethylsilyl cyanide with a catalytic amount of a Lewis acid, or acetone cyanohydrin with a base).

-

Stir the reaction mixture at room temperature until the formation of the tetrahydropyran-2-ol-2-carbonitrile is complete, as monitored by TLC or GC-MS.

-

Isolate the cyanohydrin intermediate.

-

Reduce the hydroxyl group of the cyanohydrin. A common method is the use of a silane reducing agent, such as triethylsilane, in the presence of a Lewis acid like boron trifluoride etherate.

-

Purify the resulting Tetrahydro-2H-pyran-2-carbonitrile by column chromatography.

-

Step 2: α-Bromination of Tetrahydro-2H-pyran-2-carbonitrile

The introduction of a bromine atom at the C3 position, alpha to the nitrile group, can be achieved through a radical bromination reaction.

-

Protocol:

-

Dissolve Tetrahydro-2H-pyran-2-carbonitrile in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.

-

Purify the crude product, a mixture of diastereomers of this compound, by column chromatography. The separation of diastereomers may be possible at this stage.

-

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from similar compounds, the following spectral characteristics are expected:

| Technique | Expected Features |

| ¹H NMR | - A complex multiplet pattern in the aliphatic region (δ 1.5-4.5 ppm) corresponding to the protons on the tetrahydropyran ring. - A downfield shifted proton at the C2 position (adjacent to the nitrile group). - A downfield shifted proton at the C3 position (adjacent to the bromine atom). - The coupling constants between the protons on C2, C3, and C4 would be crucial for determining the relative stereochemistry (cis/trans) and the conformational preferences of the substituents. |

| ¹³C NMR | - Signals for the five carbon atoms of the tetrahydropyran ring. - A signal for the nitrile carbon (δ ~115-120 ppm). - The chemical shifts of C2 and C3 would be significantly affected by the attached nitrile and bromo groups, respectively. |

| IR Spectroscopy | - A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. - C-H stretching vibrations of the aliphatic ring protons just below 3000 cm⁻¹. - A C-O stretching vibration for the ether linkage in the fingerprint region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks with approximately equal intensity). - Fragmentation patterns corresponding to the loss of Br, CN, and cleavage of the tetrahydropyran ring. |

Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

Reactions of the α-Bromo Nitrile Moiety

The C-Br bond at the C3 position is susceptible to nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: A wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) can displace the bromide ion, allowing for the introduction of diverse functional groups at the C3 position. This opens up avenues for the synthesis of a variety of 3-substituted tetrahydropyran-2-carbonitriles.

-

Elimination Reactions: Treatment with a strong, non-nucleophilic base could lead to the elimination of HBr, forming a double bond within the pyran ring and yielding a dihydropyran derivative.

Reactions of the Nitrile Group

The nitrile group can be transformed into other valuable functional groups.

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or an amide, respectively.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile group to form ketones after hydrolysis.

Potential Applications in Drug Discovery and Synthesis

The ability to introduce diverse functionalities at both the C2 and C3 positions makes this compound a promising building block in medicinal chemistry. The tetrahydropyran core is a common feature in many bioactive molecules, and the functional handles provided by the bromo and nitrile groups allow for the construction of libraries of compounds for screening in drug discovery programs. Furthermore, this compound can serve as a key intermediate in the total synthesis of complex natural products containing the tetrahydropyran motif.

Safety and Handling

As an α-bromo nitrile, this compound should be handled with caution. α-Halogenated nitriles are generally toxic and can be lachrymatory.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[6][7][8]

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

It is imperative to consult the Safety Data Sheet (SDS) for this compound or for closely related α-bromo nitriles before commencing any experimental work.

Conclusion

This compound is a synthetically versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is scarce, this guide provides a comprehensive overview of its probable synthesis, structural features, spectroscopic characteristics, and reactivity based on established chemical principles and data from analogous compounds. The insights provided herein are intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and applications of this promising heterocyclic compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic potential.

References

-

Ultrasound-assisted synthesis of heterocyclic compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. (2022). Organic & Biomolecular Chemistry. [Link]

-

NIOSH. (1978). Nitriles. CDC Stacks. [Link]

-

Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(12), 3635–3643. [Link]

-

Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023). Cheminform. [Link]

-

Photoredox‐Catalyzed Decarboxylative Bromination, Chlorination and Thiocyanation Using Inorganic Salts. (2018). Angewandte Chemie International Edition. [Link]

-

Bunce, R. A., Dowdy, E. D., Childress, R. S., & Jones, P. B. (1998). 2,2,3-Trisubstituted Tetrahydrofurans and 2H-Tetrahydropyrans by Tandem Demethoxycarbonylation-Michael Addition Reactions. The Journal of Organic Chemistry, 63(1), 144–151. [Link]

-

Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (2013). Chemistry of Heterocyclic Compounds. [Link]

-

Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. (2007). The Journal of Physical Chemistry A. [Link]

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. [Link]

-

Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (2015). Russian Journal of Organic Chemistry. [Link]

-

Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-Aldol/Aldol Reaction. (2022). The Journal of Organic Chemistry. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC. [Link]

-

Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2016). Molecules. [Link]

-

Handling Radioactive Materials Safely. (n.d.). Princeton University Environmental Health and Safety. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). Molecules. [Link]

-

NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. (2018). Australian Journal of Chemistry. [Link]

-

Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. (2023). Journal of Nuclear Medicine Technology. [Link]

-

Conformational analysis. 42. Monosubstituted tetrahydropyrans. (1982). Journal of the American Chemical Society. [Link]

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2023). ACS Omega. [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2018). Journal of Biochemical and Molecular Toxicology. [Link]

-

Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. (2007). The Journal of Physical Chemistry A. [Link]

-

Conformations of Cycloalkanes: General Ideas. (2017). YouTube. [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (2016). Sciforum. [Link]

-

Studies on 3-Oxoalkanenitriles: Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles as Novel Routes to 2-Dialkylaminopyridines. (2002). Molecules. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 3. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromotetrahydro-2H-pyran-2-carbonitrile: Synthesis, Reactivity, and Applications

Executive Summary: The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide provides a detailed technical overview of a key functionalized derivative, 3-Bromotetrahydro-2H-pyran-2-carbonitrile. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to serve as a resource for researchers in organic synthesis and drug development. We will explore its formal nomenclature, stereochemical complexity, plausible synthetic routes with mechanistic justifications, and its significant potential as a versatile building block for creating diverse molecular libraries. The inherent reactivity of the α-bromo nitrile moiety offers a powerful tool for introducing molecular diversity, making this compound a valuable intermediate in the quest for novel therapeutic agents.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity is foundational to all subsequent scientific investigation. This section establishes the formal naming conventions and key physical data for the topic compound.

IUPAC Name and Structural Elucidation

The systematic name for the compound is This compound . This name is derived according to the Hantzsch-Widman nomenclature system endorsed by the International Union of Pure and Applied Chemistry (IUPAC).[3][4]

-

Parent Heterocycle: The core is a six-membered ring containing one oxygen atom, designated as "pyran".

-

Saturation: The ring is fully saturated, indicated by the prefix "tetrahydro".

-

Indicated Hydrogen: The "2H" designation specifies the location of a saturated carbon atom in the corresponding unsaturated ring, a standard convention for naming pyran systems.[5]

-

Numbering: The ring atoms are numbered starting with the heteroatom (oxygen) as position 1. This provides the lowest possible locants for the substituents.

-

Substituents: A bromine atom ("Bromo") is located at position 3, and a nitrile group ("carbonitrile") is at position 2.

Stereochemistry

The structure possesses two adjacent chiral centers at the C2 and C3 positions. This gives rise to two pairs of enantiomers (four possible stereoisomers). The relative stereochemistry between the bromo and nitrile groups defines two diastereomers: cis and trans. The specific CAS Number 2624109-09-5 refers to the (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile stereoisomer, which has a trans relationship between the two substituents.[6] The precise control of stereochemistry during synthesis is critical, as different stereoisomers can exhibit vastly different biological activities.

Physicochemical Data Summary

The following table summarizes the key properties of the target compound, specifically for the (2S,3R) isomer where data is available.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile | [6] |

| CAS Number | 2624109-09-5 | [6] |

| Molecular Formula | C₆H₈BrNO | [6] |

| Molecular Weight | 190.04 g/mol | [6] |

| Appearance | Expected to be a liquid or low-melting solid | [7] |

| Storage | Sealed in dry, 2-8°C | [7] |

Synthesis and Mechanistic Insights

While a direct, one-pot synthesis for this specific molecule is not prominently documented, a robust synthetic strategy can be designed based on well-established transformations in organic chemistry. The chosen pathway emphasizes logical bond formation and leverages known reactivity patterns of related structures.

Retrosynthetic Analysis & Proposed Pathway

A logical approach to synthesizing this compound involves the key steps of forming the cyanated pyran ring followed by a regioselective bromination. The synthesis of 2-cyanotetrahydropyran itself is documented, proceeding from 2-bromotetrahydropyran.[8] The crucial subsequent step is the introduction of a bromine atom at the adjacent C3 position (alpha to the nitrile). This is analogous to the well-known α-halogenation of ketones and other carbonyl compounds, which proceeds via an enol or enolate intermediate.[9][10]

The proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methodologies for the individual reaction types.

Step 1: Synthesis of 2-Cyanotetrahydropyran

-

Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add a suspension of sodium cyanide (1.2 eq.) in anhydrous dimethylformamide (DMF).

-

Reaction: Add a solution of 2-bromotetrahydropyran (1.0 eq.) in DMF dropwise to the cyanide suspension at room temperature.

-

Heating & Monitoring: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The conversion of the starting α-chloro ether to the nitrile is a standard nucleophilic substitution.[8]

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield 2-cyanotetrahydropyran as a colorless liquid.[11]

Step 2: α-Bromination of 2-Cyanotetrahydropyran

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C using an acetone/dry ice bath.

-

Enolate Formation: Add a solution of 2-cyanotetrahydropyran (1.0 eq.) in THF dropwise to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour. The strong, non-nucleophilic base LDA is essential to deprotonate the α-carbon, forming the nitrile anion (an enolate equivalent) without competing addition to the nitrile group.[9]

-

Bromination: Add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) (1.1 eq.) in THF dropwise to the enolate solution at -78°C. The electrophilic bromine source is quenched by the nucleophilic enolate.

-

Quenching & Workup: After stirring for 1-2 hours, quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate this compound.

Characterization

The final product and intermediates should be rigorously characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton, the position of substituents, and the relative stereochemistry (via coupling constants).

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the sharp, strong absorbance of the nitrile group (~2250 cm⁻¹) and C-Br stretching.[12]

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The α-bromo nitrile is a particularly powerful synthon.

Reactivity of the α-Bromo Moiety

The bromine atom at C3 is positioned alpha to the electron-withdrawing nitrile group. This configuration significantly enhances its reactivity as a leaving group in nucleophilic substitution (Sₙ2) reactions.[13] This enhanced reactivity is due to the stabilization of the Sₙ2 transition state by the adjacent π-system of the nitrile.[13] This allows for the facile introduction of a wide range of functionalities.

-

Amination: Reaction with primary or secondary amines introduces diverse amino groups, a common strategy in building libraries for drug discovery.

-

Thiolation: Reaction with thiols yields thioethers.

-

Alkoxylation/Hydroxylation: Substitution with alkoxides or hydroxide can introduce ether or alcohol functionalities.

-

Azide Introduction: Reaction with sodium azide provides an entry point to amines (via reduction) or triazoles (via click chemistry).

Caption: Key derivatization reactions of the title compound.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups:

-

Hydrolysis: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid. Partial hydrolysis can yield the primary amide.

-

Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ converts the nitrile to a primary amine (aminomethyl group).

-

Organometallic Addition: Reaction with Grignard or organolithium reagents followed by hydrolysis yields ketones.[14]

The ability to selectively react at either the C3-Br bond or the C2-CN group provides chemists with exceptional control over molecular design, making this scaffold highly valuable for creating complex target molecules.

Applications in Drug Development

The tetrahydropyran motif is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and its ability to engage in hydrogen bonding via the ring oxygen.[15] Compounds containing the pyran ring exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][16]

This compound serves as an ideal starting point for fragment-based drug discovery (FBDD) or lead optimization campaigns. Its utility stems from:

-

Vectorial Diversity: The reactive C-Br bond provides a defined vector for growing a molecular fragment and exploring the surrounding chemical space of a target protein's binding pocket.

-

Scaffold Rigidity: The saturated ring provides a degree of conformational constraint, which can be advantageous for binding affinity and selectivity compared to purely acyclic linkers.

-

Access to Key Functionalities: The transformations described in Section 3.0 allow for the introduction of amines, carboxylic acids, and other polar groups that are crucial for target engagement and improving pharmacokinetic properties.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, its hazards can be inferred from its constituent functional groups and related structures.

-

Hazard Identification:

-

Alkyl Halides: α-Halocarbonyls and related compounds are often potent alkylating agents and lachrymators. Skin and eye contact should be strictly avoided.[17]

-

Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in vivo.

-

Bromine: Bromine and its reagents are corrosive and toxic.[18]

-

-

Recommended Handling Procedures:

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart), and chemical splash goggles.[19]

-

Safe Handling: Avoid heating, which may cause decomposition or volatilization. Use non-sparking tools and prevent electrostatic discharge.[17]

-

-

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7][19]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

-

Conclusion

This compound is a synthetically valuable heterocyclic compound that embodies significant potential for applications in medicinal chemistry and drug discovery. Its well-defined structure, stereochemical complexity, and the dual reactivity of the α-bromo nitrile moiety make it an exemplary building block for the targeted synthesis of novel molecular entities. The synthetic pathways and reactivity patterns discussed in this guide provide a framework for researchers to leverage this versatile intermediate in the development of next-generation therapeutics. Adherence to rigorous safety protocols is essential when handling this and related reactive compounds.

References

-

Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]

-

MDPI. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Available at: [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

-

Ranjan, R. (n.d.). III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. Available at: [Link]

-

Wikipedia. (n.d.). Carbonyl α-substitution reaction. Available at: [Link]

- Zelinski, R., & Yorka, K. (1957). Preparation of 2-Cyanotetrahydropyran. Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available at: [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry.

-

ACS Publications. (1956). Notes - Preparation and Derivatives of 2-Cyanotetrahydropyran. Available at: [Link]

-

MSU Chemistry. (n.d.). Heterocyclic Compounds. Available at: [Link]

-

PubMed. (n.d.). Conversion of Alpha-Amino Acids and Peptides to Nitriles and Aldehydes by Bromoperoxidase. Available at: [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]

-

MSU Chemistry. (n.d.). Heterocyclic Compounds Nomenclature. Available at: [Link]

-

Pearson. (2024). Nomenclature of Heterocycles: Videos & Practice Problems. Available at: [Link]

-

MSU Chemistry. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Available at: [Link]

-

NIST WebBook. (n.d.). 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. Available at: [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis of new pyran and pyranoquinoline derivatives. Available at: [Link]

-

IndiaMART. (n.d.). 3-Bromotetrahydro-2H-pyran-2-one API RAW MATERIAL. Available at: [Link]

-

RSC Publishing. (n.d.). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Available at: [Link]

-

PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Available at: [Link]

-

Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Available at: [Link]

-

Semantic Scholar. (2024). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

-

ResearchGate. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Available at: [Link]

-

PMC - NIH. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Available at: [Link]

-

ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 4. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 5. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- [webbook.nist.gov]

- 6. 2624109-09-5|(2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile|BLD Pharm [bldpharm.com]

- 7. 3-Bromotetrahydro-2H-pyran | 13047-01-3 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 17. chemicalbook.com [chemicalbook.com]

- 18. carlroth.com [carlroth.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromotetrahydro-2H-pyran-2-carbonitrile: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Functionalized Pyran Scaffolds

For researchers and professionals in drug development, the tetrahydropyran (THP) ring is a privileged scaffold. Its prevalence in natural products and its favorable physicochemical properties—such as improved solubility and metabolic stability—make it a desirable component in modern medicinal chemistry. The strategic introduction of reactive functional groups onto this core structure unlocks a vast chemical space for the synthesis of novel molecular entities. This guide focuses on a specific, highly functionalized derivative: 3-Bromotetrahydro-2H-pyran-2-carbonitrile .

This molecule is characterized by a saturated six-membered oxygen-containing ring, substituted with both a bromine atom and a nitrile group on adjacent carbons. This unique arrangement of an α-bromo nitrile on a tetrahydropyran chassis presents a versatile building block for complex organic synthesis. The electron-withdrawing nature of the nitrile group, combined with the reactivity of the adjacent carbon-bromine bond, makes it a potent electrophile and a precursor to a variety of stereochemically rich structures. This guide provides a comprehensive overview of its known physical properties, inferred chemical behavior based on analogous structures, potential synthetic strategies, and its prospective role in the landscape of drug discovery.

Core Physical and Chemical Properties

Direct experimental data for this compound is not extensively reported in publicly accessible literature, a common scenario for specialized chemical intermediates. However, key identifiers and properties for a specific stereoisomer, (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile , are available and serve as the foundation for this guide.[1] Where experimental data is unavailable, properties are inferred from closely related analogs to provide a robust profile for laboratory use.

Structural and Molecular Data

| Property | Value | Source |

| Chemical Name | (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile | BLDpharm[1] |

| CAS Number | 2624109-09-5 | BLDpharm[1] |

| Molecular Formula | C₆H₈BrNO | BLDpharm[1] |

| Molecular Weight | 190.04 g/mol | BLDpharm[1] |

| Canonical SMILES | N#C[C@H]1CCCO1 | BLDpharm[1] |

| InChI Key | Inferred from structure | - |

Predicted Physicochemical Properties

The following properties have been estimated using computational models for the closely related, isomeric structure 2-(bromomethyl)tetrahydro-2H-pyran (CAS 34723-82-5), providing a likely range for the title compound.

| Property | Predicted Value | Source |

| XLogP3 (Lipophilicity) | 1.8 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 1 (Oxygen atom) | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[3] |

The presence of the polar nitrile group in the target molecule would likely decrease the XLogP3 value (increase hydrophilicity) and increase the topological polar surface area compared to these predicted values. Physical form is anticipated to be a liquid or a low-melting solid at room temperature, typical for brominated organic compounds of this molecular weight.[4]

Reactivity and Chemical Behavior: An Expert's Perspective

The chemical utility of this compound is dictated by the interplay between the tetrahydropyran ring, the bromine atom, and the nitrile group.

-

The α-Bromo Nitrile Moiety : This is the primary reactive center. The carbon atom alpha to the nitrile group is activated towards nucleophilic substitution (S_N2 reaction). The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, azides, and carbanions. This allows for the direct introduction of diverse functional groups at the C2 position.

-

The Tetrahydropyran Ring : The oxygen atom within the ring can influence reactions through its electron-donating inductive effect and by acting as a hydrogen bond acceptor. The chair-like conformation of the ring will dictate the stereochemical outcome of reactions, with a preference for nucleophilic attack from the less sterically hindered face.

-

The Nitrile Group : While often serving as a synthetic handle for conversion into amines, carboxylic acids, or amides, the nitrile group itself is relatively stable under many reaction conditions used to displace the adjacent bromide. Its strong electron-withdrawing nature enhances the electrophilicity of the C-Br bond.

This trifecta of functionalities makes the compound a valuable intermediate. For instance, reaction with an amine nucleophile could lead to the formation of a substituted 2-aminotetrahydropyran-2-carbonitrile, a scaffold with potential biological activity.[5][6]

Sources

- 1. 2624109-09-5|(2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(Bromomethyl)tetrahydro-2H-pyran | C6H11BrO | CID 141917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromooxane | C5H9BrO | CID 13070295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chrysotile | Mg3Si2H4O9 | CID 126961784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents / Open Journal of Medicinal Chemistry, 2013 [sci-hub.box]

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromotetrahydro-2H-pyran-2-carbonitrile

This guide provides a detailed exploration of the expected spectral characteristics of 3-Bromotetrahydro-2H-pyran-2-carbonitrile, a substituted tetrahydropyran (THP) derivative of interest in synthetic chemistry and drug development. Given the compound's specific stereochemistry and functionalization, a multi-technique spectroscopic approach is essential for unambiguous structural confirmation. This document synthesizes fundamental principles and data from analogous structures to present a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (MW: 190.04 g/mol for C₆H₈⁷⁹BrNO) is a heterocyclic compound featuring a saturated six-membered ether ring. The structure is functionalized with a bromine atom at the C3 position and a nitrile group at the C2 position. The presence of these two electron-withdrawing groups on adjacent carbons, one of which is an anomeric position (C2), significantly influences the electronic environment and, consequently, the spectral output of the molecule. The analysis that follows is based on established principles of spectroscopy and data from related tetrahydropyran systems.

PART 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding proton and carbon environments, connectivity, and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1][2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex spin systems of the methylene protons on the THP ring.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio. Typical parameters on a 400 MHz instrument would include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer experimental time will be required.

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform standard 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Diagram: NMR Analysis Workflow

Sources

An In-Depth Technical Guide to (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile: Synthesis, Stereochemistry, and Synthetic Potential

Foreword

The tetrahydropyran (THP) moiety is a cornerstone in the architecture of a vast array of natural products and pharmacologically active molecules. Its prevalence underscores its role as a privileged scaffold in medicinal chemistry, offering a stable, six-membered heterocyclic framework amenable to diverse functionalization.[1][2][3] This guide delves into the specific properties of a synthetically intriguing derivative, (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile. While this particular compound is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its core characteristics by drawing upon established principles of stereoselective synthesis, conformational analysis, and reactivity of analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of functionalized tetrahydropyrans.

Molecular Architecture and Stereochemical Considerations

(2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile is a chiral molecule featuring a saturated six-membered oxygen-containing ring. The defining features of this compound are the two contiguous stereocenters at the C2 and C3 positions, with the (S) and (R) configurations, respectively. This specific stereochemistry dictates a trans relationship between the cyano and bromo substituents.

| Property | Value |

| Molecular Formula | C₆H₈BrNO |

| Molecular Weight | 190.04 g/mol |

| CAS Number | 2624109-09-5 |

| Stereochemistry | (2S, 3R) |

The precise spatial arrangement of the substituents is critical, as it profoundly influences the molecule's conformational preferences, reactivity, and ultimately its interaction with biological targets.

Proposed Stereoselective Synthesis

A plausible and stereocontrolled synthesis of (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile can be envisioned starting from a suitable glycal, a common precursor in carbohydrate chemistry. The proposed pathway leverages a bromoetherification reaction, a powerful tool for the stereoselective construction of halogenated cyclic ethers.[1][2]

Figure 1: Proposed synthetic pathway to the target molecule.

Step-by-Step Methodology:

-

Formation of the Allylic Alcohol: A suitably protected glycal, such as 3,4,6-tri-O-acetyl-D-glucal, can be selectively deprotected at the C3 hydroxyl group and the resulting alkene can be reduced to furnish the corresponding allylic alcohol. This provides the necessary precursor for the key cyclization step. The stereochemistry at C5 of the glycal precursor will ultimately dictate the stereochemistry in the final product.

-

Bromoetherification: The allylic alcohol is then subjected to bromoetherification. Treatment with an electrophilic bromine source, such as N-bromosuccinimide (NBS), generates a bromonium ion intermediate. The intramolecular attack of the hydroxyl group onto the bromonium ion proceeds in a stereoselective manner, typically following Baldwin's rules for ring closure. This 6-endo-tet cyclization is expected to yield the desired trans relationship between the newly installed bromine atom and the oxygen substituent at the anomeric carbon.[1][2]

-

Introduction of the Cyano Group: The resulting 2-bromo-tetrahydropyran derivative can then be converted to the target carbonitrile. A plausible method involves nucleophilic substitution at the anomeric carbon (C2) with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. The stereochemical outcome of this step is influenced by the anomeric effect, which will be discussed in detail in the conformational analysis section.

Predicted Spectroscopic Signature

¹H NMR Spectroscopy:

-

Anomeric Proton (H2): This proton, being adjacent to both the ring oxygen and the electron-withdrawing cyano group, is expected to be the most downfield signal in the aliphatic region, likely appearing as a doublet. The coupling constant (J-value) with H3 will be indicative of the dihedral angle and thus the relative stereochemistry. For a trans diaxial relationship between H2 and H3, a large coupling constant (typically 8-10 Hz) would be expected.

-

Proton at C3 (H3): This proton, deshielded by the adjacent bromine atom, will likely resonate as a multiplet due to coupling with H2 and the protons at C4.

-

Ring Protons (H4, H5, H6): These protons will appear as a complex series of multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy:

-

Anomeric Carbon (C2): This carbon, bonded to both oxygen and the cyano group, will be significantly downfield.

-

Carbon bearing Bromine (C3): The carbon attached to the bromine atom will also be deshielded, though to a lesser extent than C2.

-

Other Ring Carbons (C4, C5, C6): These carbons will appear in the typical aliphatic region for a tetrahydropyran ring.

-

Nitrile Carbon: The carbon of the cyano group will have a characteristic chemical shift in the 110-125 ppm range.

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.

-

Strong C-O stretching bands will be present in the fingerprint region, typically around 1050-1150 cm⁻¹.

Conformational Analysis: The Interplay of Steric and Stereoelectronic Effects

The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional strain. For (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, two chair conformations are in equilibrium. The relative stability of these conformers is governed by a combination of steric hindrance and stereoelectronic effects, most notably the anomeric effect.[9][10][11][12][13][14]

Figure 3: Representative nucleophilic substitution reaction.

The stereochemical outcome of such a substitution reaction will depend on the reaction conditions and the nature of the nucleophile, but an inversion of configuration at C3 is generally expected. This provides a versatile handle for the synthesis of a diverse library of 2,3-disubstituted tetrahydropyran derivatives with controlled stereochemistry.

Reactivity of the α-Cyano Ether:

The α-cyano ether functionality can also participate in various transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran scaffold is a common feature in numerous FDA-approved drugs and clinical candidates, highlighting its importance in the development of new therapeutics. [3][11][15][16][17]The introduction of bromine into a molecule can enhance its therapeutic activity and favorably modulate its metabolic profile. [18] (2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile, with its defined stereochemistry and multiple points for diversification, represents a valuable building block for the synthesis of novel drug candidates. Its rigidified conformation, a consequence of the anomeric effect, can be exploited to present functional groups in a precise three-dimensional arrangement for optimal interaction with a biological target. The ability to readily displace the bromide with various nucleophiles allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

(2S,3R)-3-Bromotetrahydro-2H-pyran-2-carbonitrile is a chiral, functionalized tetrahydropyran with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound remains scarce, a thorough understanding of its properties can be derived from the well-established chemistry of related systems. Its stereoselective synthesis is achievable through modern synthetic methodologies, and its conformational behavior is predictably governed by the powerful anomeric effect. The reactivity of its functional groups opens up a multitude of possibilities for the creation of complex and diverse molecular architectures. For researchers and drug development professionals, this molecule offers a unique and valuable scaffold for the design and synthesis of next-generation therapeutics.

References

- This section would be populated with the full citations of the referenced articles if they were provided in the initial search results.

- The provided search results offer insights into various aspects of tetrahydropyran chemistry, including synthesis and reactivity. Key themes include stereoselective synthesis, bromoetherification, the anomeric effect, and applications in medicinal chemistry.

- Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing, 2021.

- Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone.

- How to prepare 3-Bromo-2-cyanopyridine?. Guidechem.

- Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. RSC Publishing, 2024.

- Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. PubMed Central, 2024.

- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. 2022.

- A Novel and Highly Stereoselective Synthesis of 2-substituted perhydrofuro[2,3-b]pyran Deriv

- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide N

- Anionically induced formation of anomeric spironucleosides from 1 '-C-cyano-2 '-deoxyuridine.

- 1H NMR Spectroscopy.

- X-ray crystallography - Wikipedia.

- Synthetic Access to Aromatic α-Haloketones. PubMed Central, 2021.

- x Ray crystallography. PubMed Central, 2000.

- Carbohydrates: Anomeric Carbon Reactivity. YouTube, 2021.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Redefining the Synthetic Logic of Medicinal Chemistry.

- Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. White Rose Research Online, 2022.

- Spotting the unexpected: Anomeric effects. Henry Rzepa's Blog, 2009.

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI, 2020.

- Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools.

- Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrah. RSC Publishing, 2024.

- A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters

- Seeing Things in a Different Light: How X-ray crystallography revealed the structure of everything. YouTube, 2013.

- Introducing bromine to the molecular structure as a str

- Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. American Chemical Society, 2022.

- Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.

- Protein X-ray Crystallography and Drug Discovery. MDPI, 2017.

- Conformational Analysis of Medium Rings. Macmillan Group, 2003.

- The 1H NMR spectra of three isomers with molecular formula C4H9Br... Pearson.

- Enantioselective synthesis of chiral BCPs. PubMed Central, 2024.

- X-Ray Crystallography – Dartmouth Undergradu

- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig

- Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. PubMed, 2006.

Sources

- 1. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R*,3R*)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective bromination of axially chiral cyanoarenes in the presence of bifunctional organocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective synthesis of geminal bromofluoroalkenes by kinetically controlled selective conversion of oxaphosphetane intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anomeric effect - Wikipedia [en.wikipedia.org]

- 14. Spotting the unexpected: Anomeric effects - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 17. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis of 3-bromo-2H-pyran-2-one: A Keystone Precursor for Complex Molecule Synthesis

Abstract

The 2H-pyran-2-one (or α-pyrone) scaffold is a privileged heterocycle, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its inherent functionalities, including a conjugated diene and a lactone, make it a versatile building block in synthetic organic chemistry.[1] Halogenated derivatives, particularly 3-bromo-2H-pyran-2-one, significantly amplify this utility. The bromine atom not only modulates the electronic properties of the pyrone ring but also serves as a versatile synthetic handle for a wide array of subsequent transformations. This guide provides an in-depth examination of a robust and field-proven method for the synthesis of 3-bromo-2H-pyran-2-one, delves into the mechanistic underpinnings of the reaction, and explores its applications as a precursor in advanced organic synthesis, with a focus on Diels-Alder reactions and cross-coupling methodologies.

Introduction: The Strategic Importance of 3-bromo-2H-pyran-2-one

The 2H-pyran-2-one ring system is a recurring motif in compounds exhibiting a broad spectrum of biological activities, including antifungal, cytotoxic, and neurotoxic properties.[1] Consequently, the development of efficient synthetic routes to access and functionalize this scaffold is of paramount importance to the drug development community.

While the parent 2H-pyran-2-one is a useful diene, its reactivity and selectivity can be suboptimal in certain applications. The introduction of a bromine atom at the C3 position offers several strategic advantages:

-

Enhanced Diels-Alder Reactivity: 3-bromo-2H-pyran-2-one is a highly reactive and unsymmetrical diene. It exhibits superior regioselectivity and stereoselectivity in [4+2] cycloaddition reactions compared to its unsubstituted counterpart.[3]

-

Ambiphilic Character: The electronic influence of the bromine atom confers an "ambiphilic" nature to the diene, allowing it to undergo cycloadditions with both electron-rich and electron-deficient dienophiles.[3]

-

A Versatile Precursor: The carbon-bromine bond is a gateway for further molecular diversification. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and can be a precursor for lithiation or Grignard formation, enabling the introduction of a vast array of substituents at the C3 position.[3]

This guide focuses on a highly reliable and scalable synthetic protocol that proceeds via the bromination and subsequent elimination of a saturated lactone precursor, a method validated by its publication in Organic Syntheses.[3]

Recommended Synthetic Pathway: Bromination-Elimination of 5,6-dihydro-2H-pyran-2-one

The most dependable and widely adopted method for preparing 3-bromo-2H-pyran-2-one involves a two-step, one-pot sequence starting from the readily available 5,6-dihydro-2H-pyran-2-one. This strategy circumvents the challenges associated with the direct bromination of the aromatic 2H-pyran-2-one, which is known to proceed through a more complex addition-elimination sequence.[4] The chosen pathway offers high yields and operational simplicity.

The overall transformation is depicted below:

Caption: Mechanistic workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses, ensuring high fidelity and reproducibility. [3] Materials and Equipment:

-